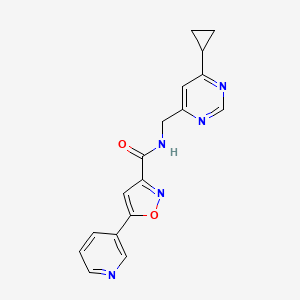
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
The compound can be synthesized through various chemical methods, typically involving the reaction of substituted isoxazole derivatives with appropriate amines. The synthesis often employs catalysts and specific reaction conditions to enhance yield and purity. For instance, the use of Lipozyme® TL IM in continuous-flow microreactors has been reported to yield high conversion rates for related compounds.
Chemical Structure:
- Molecular Formula: C17H19N3O2
- Molecular Weight: 297.35 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity: The compound exhibits significant antimicrobial properties by disrupting cell wall integrity in fungi and inhibiting fatty acid biosynthesis in bacteria. This dual mechanism suggests potential applications in treating both fungal and bacterial infections.
- Cytotoxicity: Studies have shown that this compound can induce cytotoxic effects on human cancer cell lines, including promyelocytic leukemia cells (HL-60). The IC50 values indicate a range of cytotoxicity, with some derivatives showing effectiveness at concentrations as low as 86 μM .
Comparative Studies
Comparative analysis with similar compounds reveals that this compound possesses enhanced biological activities. For instance, it has been noted to outperform other isoxazole derivatives in terms of antimicrobial efficacy and selectivity against resistant strains of bacteria .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity: In a study focusing on isoxazole derivatives, this compound demonstrated a notable decrease in Bcl-2 expression while increasing p21^WAF1 levels in HL-60 cells, indicating its potential role in promoting apoptosis and cell cycle arrest .
- Antimicrobial Efficacy: Research comparing various isoxazole derivatives highlighted the unique structural features of this compound that contribute to its superior antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi .
Data Summary
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| Antimicrobial Activity | Effective against multiple strains |
| Cytotoxicity (IC50) | 86 - 755 μM |
| Mechanism | Disruption of cell wall integrity; inhibition of fatty acid biosynthesis |
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(15-7-16(24-22-15)12-2-1-5-18-8-12)19-9-13-6-14(11-3-4-11)21-10-20-13/h1-2,5-8,10-11H,3-4,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHLDHQQHUQMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














